(R)-1-Boc-2-Butyl-piperazine

描述

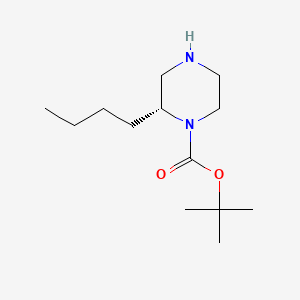

®-1-Boc-2-Butyl-piperazine is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions The ®-1-Boc-2-Butyl-piperazine compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom, and a butyl group attached to the second nitrogen atom in the piperazine ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Boc-2-Butyl-piperazine typically involves the following steps:

Protection of Piperazine: The piperazine ring is first protected by introducing a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Alkylation: The protected piperazine is then alkylated with a butyl halide (e.g., butyl bromide) in the presence of a base like potassium carbonate (K2CO3) to introduce the butyl group at the second nitrogen atom.

Industrial Production Methods: Industrial production of ®-1-Boc-2-Butyl-piperazine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: ®-1-Boc-2-Butyl-piperazine can undergo oxidation reactions, typically involving reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups using reagents like trifluoroacetic acid (TFA).

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products:

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of various substituted piperazines depending on the reagent used.

科学研究应用

Chemistry: ®-1-Boc-2-Butyl-piperazine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, ®-1-Boc-2-Butyl-piperazine is used to study the structure-activity relationships of piperazine derivatives. It is also employed in the development of new drugs targeting various biological pathways.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new therapeutic agents. It is investigated for its potential to modulate biological targets such as receptors and enzymes.

Industry: In the industrial sector, ®-1-Boc-2-Butyl-piperazine is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and polymers.

作用机制

The mechanism of action of ®-1-Boc-2-Butyl-piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The Boc group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The butyl group contributes to the lipophilicity of the molecule, affecting its ability to cross biological membranes and reach its target sites. The exact pathways and molecular interactions depend on the specific application and target of the compound.

相似化合物的比较

®-1-Boc-2-Methyl-piperazine: Similar structure but with a methyl group instead of a butyl group.

®-1-Boc-2-Ethyl-piperazine: Similar structure but with an ethyl group instead of a butyl group.

®-1-Boc-2-Propyl-piperazine: Similar structure but with a propyl group instead of a butyl group.

Uniqueness: ®-1-Boc-2-Butyl-piperazine is unique due to the presence of the butyl group, which imparts distinct physicochemical properties compared to its methyl, ethyl, and propyl analogs. The butyl group increases the lipophilicity and steric bulk of the molecule, potentially enhancing its interactions with hydrophobic targets and affecting its pharmacokinetic profile.

生物活性

(R)-1-Boc-2-butyl-piperazine is a piperazine derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. The compound features a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen atom and a butyl substituent at the second position of the piperazine ring. Its molecular formula is C₁₀H₁₈N₂O₂, with a molecular weight of approximately 186.26 g/mol. This article explores the biological activity, mechanisms of action, and potential applications of this compound, supported by data tables and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The Boc group introduces steric hindrance, influencing the compound's binding affinity and selectivity. The butyl group enhances lipophilicity, facilitating the compound's ability to penetrate biological membranes and reach target sites.

Key Mechanisms:

- Receptor Interaction : this compound has been shown to modulate various receptor activities, which may include central nervous system (CNS) targets.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, contributing to its pharmacological effects.

Biological Activity

Piperazine derivatives, including this compound, exhibit a wide range of biological activities. Below are some notable activities:

- Anticonvulsant Properties : Some studies indicate potential anticonvulsant effects, making it relevant for neurological disorders.

- Antidepressant Effects : Similar derivatives have shown promise in treating depression by interacting with neurotransmitter systems.

- Antimicrobial Activity : Research suggests that piperazine derivatives can exhibit antimicrobial properties against various pathogens.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various piperazine derivatives against bacterial strains. This compound was tested alongside other compounds, revealing moderate antimicrobial activity against Gram-positive bacteria. The results indicated that structural modifications significantly influenced activity levels.

| Compound Name | MIC (μg/mL) | Activity Against |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Benznidazole | 4 | Trypanosoma cruzi |

| Posaconazole | 64 | Candida albicans |

Study 2: CNS Activity

In a pharmacological assessment, this compound was evaluated for its potential as an antidepressant. Animal models demonstrated significant reductions in depressive-like behaviors when administered the compound at varying doses.

| Dosage (mg/kg) | Behavior Score Reduction (%) |

|---|---|

| 10 | 25 |

| 50 | 45 |

| 100 | 60 |

Synthesis and Applications

The synthesis of this compound typically involves multiple steps starting from readily available piperazine precursors. The Boc protection allows for further functionalization, enabling the development of novel derivatives with enhanced biological properties.

Synthesis Steps:

- Protection : Piperazine is reacted with Boc anhydride to form the protected derivative.

- Alkylation : The Boc-protected piperazine undergoes alkylation with butyl halides.

- Deprotection : Removal of the Boc group can yield active pharmaceutical ingredients.

属性

IUPAC Name |

tert-butyl (2R)-2-butylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-5-6-7-11-10-14-8-9-15(11)12(16)17-13(2,3)4/h11,14H,5-10H2,1-4H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHDUWJBVKOUGW-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CNCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H]1CNCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660010 | |

| Record name | tert-Butyl (2R)-2-butylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212133-43-1 | |

| Record name | tert-Butyl (2R)-2-butylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。